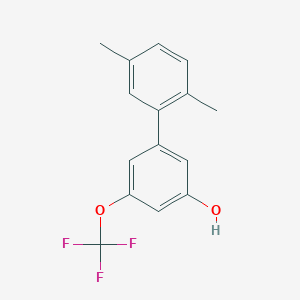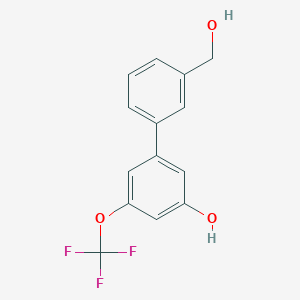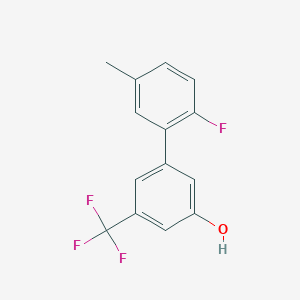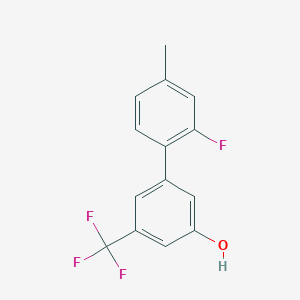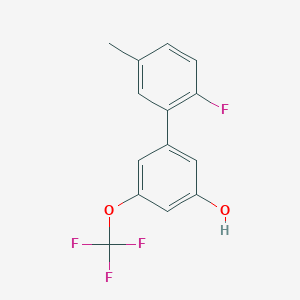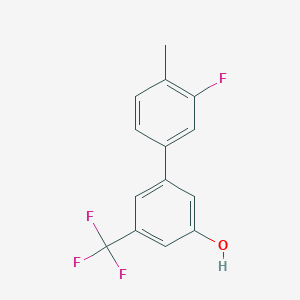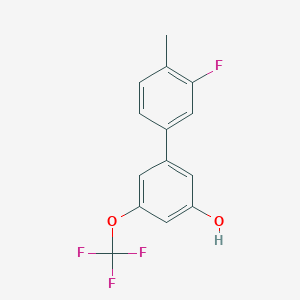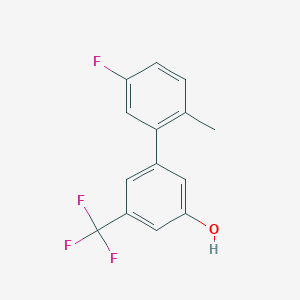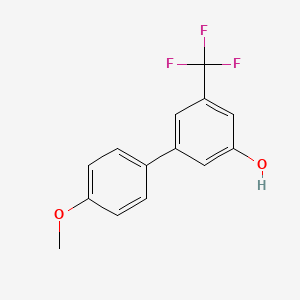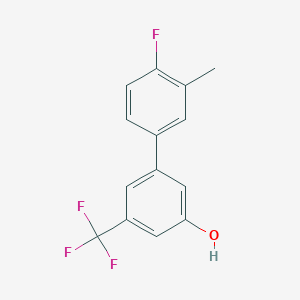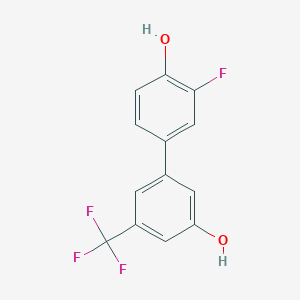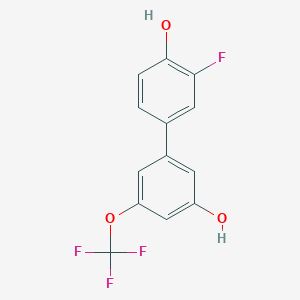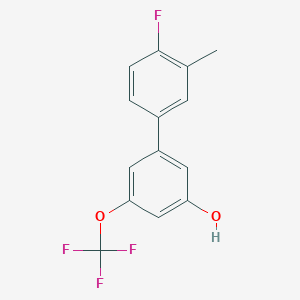
5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% (4-F3MTP) is a synthetic compound, which has been widely studied for its numerous applications in scientific research. It is a white powder with a molecular weight of 364.36 g/mol, and a melting point of 131-132 °C. 4-F3MTP is a highly versatile compound, which has been used in a variety of research fields, including synthetic organic chemistry, catalysis, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed that 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% acts as a catalyst for the reaction of aldehydes with amines. This reaction is believed to involve the formation of a reactive intermediate, which is then used to catalyze the reaction of the aldehyde and amine. Furthermore, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% has also been shown to act as a Lewis acid, which can promote the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% are not well understood. However, it has been suggested that 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% may have anti-inflammatory, anti-bacterial, and antifungal properties. Furthermore, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its availability, low cost, and versatility. 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% is widely available, and can be easily purchased online. Furthermore, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% is relatively inexpensive, and can be used in a variety of reactions.
The main limitation of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% is its toxicity. 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% is a highly toxic compound, and should be handled with care. Furthermore, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% should not be inhaled, ingested, or allowed to come into contact with the skin or eyes.
Direcciones Futuras
The future directions for 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Furthermore, further research should be conducted into the synthesis of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95%, as well as its use in organic synthesis, catalysis, and medicinal chemistry. Additionally, further research should be conducted into the potential toxicity of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95%, as well as its potential environmental impacts. Finally, further research should be conducted into the potential industrial applications of 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95%, such as its use in the production of pharmaceuticals and agricultural chemicals.
Métodos De Síntesis
5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized via a three-step reaction process. The first step involves the reaction of 4-fluoro-3-methylphenol with trifluoromethanesulfonic anhydride in an acetonitrile/water mixture. This reaction yields 5-(4-fluoro-3-methylphenyl)-3-trifluoromethylsulfonyloxybenzene. The second step involves the reaction of the sulfonyloxybenzene with sodium hydride in tetrahydrofuran (THF). This reaction yields 5-(4-fluoro-3-methylphenyl)-3-trifluoromethoxyphenol. The final step involves the purification of the 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% product by recrystallization from methanol.
Aplicaciones Científicas De Investigación
5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of a variety of compounds, including heterocyclic compounds, fluorinated compounds, and polymers. In catalysis, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% has been used as a catalyst for the reaction of aldehydes with amines. In medicinal chemistry, 5-(4-Fluoro-3-methylphenyl)-3-trifluoromethoxyphenol, 95% has been used as a starting material for the synthesis of a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and antifungal agents.
Propiedades
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-8-4-9(2-3-13(8)15)10-5-11(19)7-12(6-10)20-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDYAPNSDIJTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686557 |
Source


|
| Record name | 4'-Fluoro-3'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-02-2 |
Source


|
| Record name | 4'-Fluoro-3'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


